

Amine-Reactive Cy3.5 For Primary Amine Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943

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Introduction

Amine-reactive **Cy3.5** is a bright, orange-red fluorescent dye designed for the covalent labeling of primary amines on biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines (-NH₂) under mild basic conditions to form a stable and highly fluorescent amide bond.[1][2] This makes it an ideal choice for labeling proteins, peptides, antibodies, and amine-modified nucleic acids for a wide range of applications in fluorescence microscopy, flow cytometry, immunoassays, and other fluorescence-based detection methods.[3][4] The **Cy3.5** dye offers excellent photostability, high quantum yield, and sharp spectral peaks, which reduces spectral overlap in multiplexing experiments.[3]

Chemical and Spectroscopic Properties

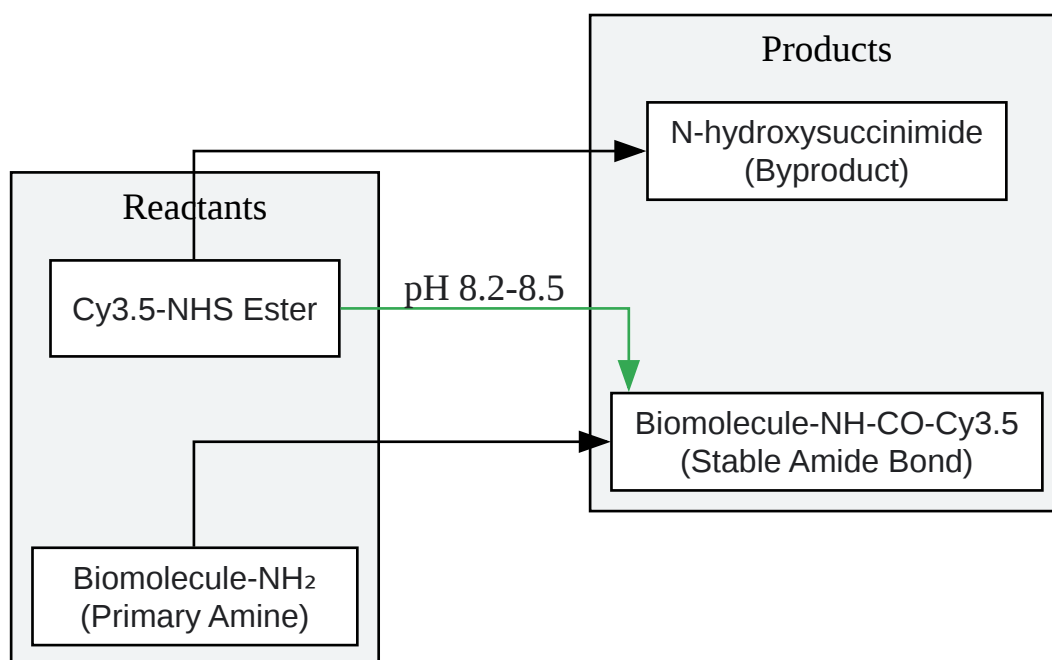
The key characteristics of amine-reactive **Cy3.5** NHS ester are crucial for experimental design, including the selection of appropriate filter sets for fluorescence imaging and for the accurate quantification of the degree of labeling.

Property	Value
Appearance	Dark purple solid
Molecular Weight (NHS Ester)	~708 - 741.62 g/mol
Excitation Maximum (λ_{ex})	~579 - 591 nm
Emission Maximum (λ_{em})	~591 - 604 nm
Molar Extinction Coefficient (ϵ)	~116,000 - 150,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	~0.15 - 0.35
Solubility	Soluble in DMSO and DMF
Storage Conditions	Store at -20°C, desiccated and in the dark.

Note: Spectral properties can vary slightly depending on the solvent environment and conjugation to a biomolecule.[\[5\]](#)

Reaction Mechanism

The NHS ester of **Cy3.5** reacts with a primary amine on a target molecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH of 8.2-8.5.[\[6\]](#)[\[7\]](#)



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Cy3.5 NHS Ester Reaction with a Primary Amine.

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with **Cy3.5** NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

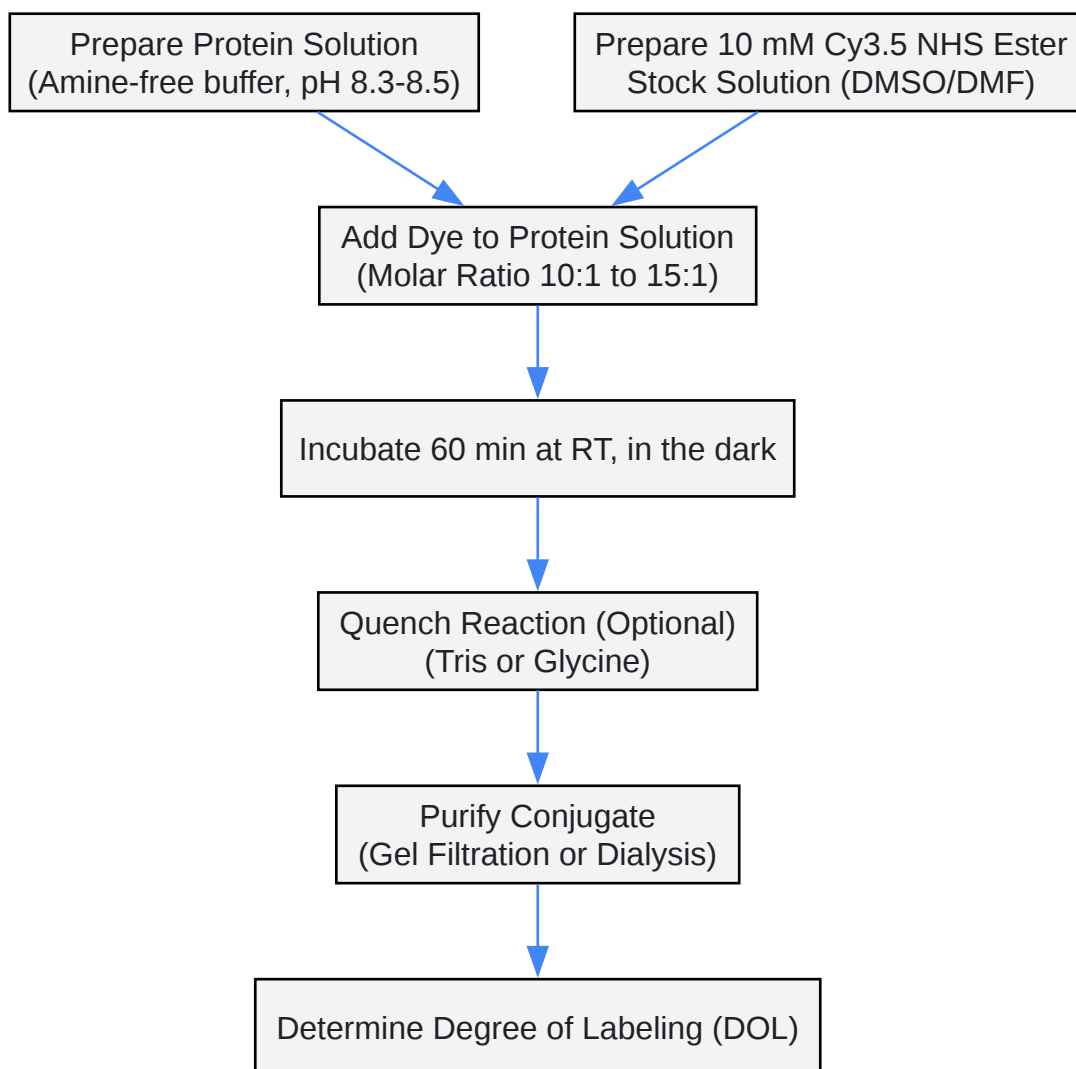
Materials:

- **Cy3.5 NHS Ester**
- Protein or antibody of interest (>2 mg/mL)
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS)[6][7]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)

- Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

- Prepare Protein Solution: Dissolve the protein or antibody in the amine-free buffer at a concentration of 2-10 mg/mL.[\[8\]](#) Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[\[7\]](#)[\[9\]](#)
- Prepare Dye Stock Solution: Allow the vial of **Cy3.5** NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[1\]](#) Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[\[1\]](#)[\[10\]](#)
- Labeling Reaction:
 - Slowly add the calculated amount of the **Cy3.5** stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this should be optimized.[\[1\]](#)[\[8\]](#)
 - Incubate the reaction for 60 minutes at room temperature in the dark.[\[1\]](#)
- Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[\[1\]](#) Incubate for 10-15 minutes at room temperature.
- Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[\[1\]](#)[\[10\]](#)



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Protein and Antibody Labeling Workflow.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- Amine-modified oligonucleotide
- **Cy3.5 NHS Ester**

- 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
- Anhydrous DMSO or DMF
- Ethanol
- Nuclease-free water

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.[\[1\]](#)
- Prepare Dye Solution: Prepare a fresh solution of **Cy3.5** NHS ester in anhydrous DMSO or DMF.[\[1\]](#)
- Labeling Reaction: Add 5-10 equivalents of the dye solution to the oligonucleotide solution. [\[11\]](#) Incubate the reaction for 1-2 hours at room temperature in the dark.[\[1\]](#)[\[11\]](#)
- Purify the Labeled Oligonucleotide: Precipitate the labeled oligonucleotide by adding 3 volumes of cold absolute ethanol.[\[10\]](#) Incubate at -20°C for 30 minutes and then centrifuge to pellet the labeled oligonucleotide. Alternatively, purify using size-exclusion chromatography or HPLC.[\[1\]](#)

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule.

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of **Cy3.5** (~591 nm).[\[1\]](#)
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - A_{280} = Absorbance of the conjugate at 280 nm

- A_{max} = Absorbance of the conjugate at the λ_{ex} of **Cy3.5**
- CF_{280} = Correction factor (A_{280} / A_{max} for the free dye, typically ~0.22 for **Cy3.5**)[12]
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm
- Calculate the DOL:
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - ϵ_{dye} = Molar extinction coefficient of **Cy3.5** (~116,000 $\text{M}^{-1}\text{cm}^{-1}$)[12]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Degree of Labeling (DOL)	Low protein concentration.	Increase protein concentration to >2 mg/mL. [1]
Presence of competing amines in the buffer.	Use an amine-free buffer like bicarbonate or borate. [1]	
pH of the reaction is too low.	Ensure the reaction buffer pH is between 8.2 and 8.5. [7]	
Inactive NHS ester due to hydrolysis.	Prepare the dye stock solution immediately before use and protect it from moisture. [9]	
Precipitation of Protein	High concentration of organic solvent (DMSO/DMF).	Keep the volume of the dye stock solution to a minimum (<10% of the total volume). [1]
Protein is not stable under labeling conditions.	Modify the buffer composition or reduce the reaction time.	
High Background Fluorescence	Incomplete removal of unreacted dye.	Ensure thorough purification of the conjugate by gel filtration or dialysis. [1]
Loss of Protein Activity	Labeling of amines in the active site.	Reduce the dye-to-protein molar ratio to decrease the degree of labeling. [13]

Applications

Fluorescently labeled biomolecules are essential tools in various research and diagnostic applications.

- **Fluorescence Microscopy:** Labeled antibodies can be used to visualize the localization and trafficking of specific proteins within cells.[\[1\]](#)
- **Flow Cytometry:** **Cy3.5**-conjugated antibodies are used for the identification and quantification of cell populations based on surface marker expression.[\[3\]](#)

- Immunoassays: The high fluorescence of **Cy3.5** enables sensitive detection in assays like ELISA and Western blotting.[3]
- Nucleic Acid Labeling: Amine-modified oligonucleotides labeled with **Cy3.5** can be used as probes in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods. [1]

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